Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate
Description
Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate is a quinoline derivative characterized by a 2-chlorobenzyloxy group at position 4, a methyl group at position 6, and a methyl ester at position 2 of the quinoline core. The 2-chlorophenyl substituent may enhance lipophilicity and influence binding interactions, while the methyl ester group impacts metabolic stability compared to carboxylic acid analogs .
Properties
IUPAC Name |
methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-7-8-16-14(9-12)18(10-17(21-16)19(22)23-2)24-11-13-5-3-4-6-15(13)20/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBWTLXKAKCQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 4-(4-methyl-1H-imidazol-1-yl)benzylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Conditions vary depending on the specific substitution reaction but may include bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Crystallographic and Solubility Profiles
- Crystal Packing: 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline exhibits weak C–H···π and π-π interactions, stabilizing its crystal lattice . The target compound’s 2-chlorophenylmethoxy group may introduce steric effects, altering packing behavior.
- Solubility: Methyl esters (e.g., target compound) generally exhibit higher lipophilicity than carboxylic acids (e.g., 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid), which are more polar but less membrane-permeable .
Biological Activity
Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate (CAS Number: 1207038-79-6) is a synthetic compound belonging to the quinoline family. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, along with relevant case studies and research findings.
- Molecular Formula : C₁₉H₁₆ClNO₃
- Molecular Weight : 341.8 g/mol
- Structure : The compound features a quinoline core with a methoxy group and a chlorophenyl substituent, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound.
Case Study: Antibacterial Effects
A study evaluated the antibacterial activity of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against E. coli and En. cloacae .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Compound X | 0.004 | En. cloacae |
| Compound Y | 0.015 | S. aureus |
The mechanism of action for this compound likely involves the inhibition of bacterial enzymes crucial for cell wall synthesis, similar to other quinoline derivatives .
Anticancer Activity
Quinoline derivatives are also being explored for their anticancer properties. In vitro studies have shown that certain compounds can induce apoptosis in cancer cell lines.
Research Findings
A study on quinoline derivatives demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit cell proliferation was attributed to its interaction with DNA and modulation of apoptotic pathways .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, potentially beneficial in conditions like Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound showed a reduction in neuroinflammation and improved motor function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
